Cymarin (CAS 508-77-0) is a highly potent cardiac glycoside consisting of the steroidal aglycone strophanthidin linked to a rare deoxysugar, cymarose [1]. Unlike more commonly procured cardenolides, Cymarin features a critical C-19 aldehyde (carbonyl) group and a streamlined monosaccharide profile, which collectively drive its exceptional membrane permeability and nanomolar binding affinity for Na+/K+-ATPase . In procurement and material selection, Cymarin is prioritized as a high-stringency pharmacological tool and structural scaffold, particularly when baseline comparators like ouabain or digoxin exhibit insufficient cytotoxicity or unfavorable steric bulk in whole-cell phenotypic screens [1].
Substituting Cymarin with common in-class alternatives like digoxin or ouabain fundamentally alters assay kinetics and target engagement [1]. Digoxin possesses a bulky trisaccharide (digitoxose) chain and a C-19 methyl group, which introduces steric hindrance and significantly reduces its cytotoxic potency in oncology models compared to Cymarin's streamlined monosaccharide structure [2]. Conversely, ouabain contains a C-19 hydroxyl group and a highly polar rhamnose sugar, restricting its passive cell permeability and making it highly dependent on specific transport mechanisms in whole-cell assays [1]. Furthermore, attempting to use the bare aglycone, strophanthidin, results in a drastic reduction in target residence time and binding affinity, proving that the specific combination of the C-19 aldehyde and the cymarose sugar is non-interchangeable for high-sensitivity applications[2].
In comparative oncology screening, Cymarin demonstrates profound cytotoxicity against resistant cancer cell lines, achieving an IC50 of 33.8 nM in SW1990 pancreatic cancer cells . In contrast, standard procurement alternatives like ouabain and digoxin exhibit significantly weaker potency in similar pancreatic cancer panels, with mean IC50 values of 212 nM and 344 nM, respectively [1]. This nearly 10-fold enhancement in potency makes Cymarin a vastly superior positive control for high-stringency viability assays.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
| Target Compound Data | Cymarin (IC50 = 33.8 nM) |
| Comparator Or Baseline | Digoxin (IC50 = 344 nM) / Ouabain (IC50 = 212 nM) |
| Quantified Difference | 6.2x to 10.1x lower IC50 (higher potency) for Cymarin |
| Conditions | SW1990 / pancreatic cancer cell viability assays (48-72h exposure) |
Enables ultra-low concentration dosing in oncology screening, minimizing off-target solvent effects and maximizing assay sensitivity.
The structural differentiation of Cymarin is heavily anchored by its C-19 aldehyde (carbonyl) group. Structure-activity relationship (SAR) studies demonstrate that substituting a C-19 hydroxyl group (as found in ouabain) with a C-19 carbonyl group (as in Cymarin) increases the overall cytotoxicity and target inhibitory potency by approximately 150-fold [1]. This specific functional group is essential for maximizing the thermodynamic stability of the inhibitor-enzyme complex.
| Evidence Dimension | Cytotoxicity / target inhibition amplification |
| Target Compound Data | Cymarin (C-19 carbonyl/aldehyde present) |
| Comparator Or Baseline | C-19 hydroxyl analogs (e.g., Ouabain) |
| Quantified Difference | ~150-fold increase in potency |
| Conditions | In vitro cellular cytotoxicity and Na+/K+-ATPase binding models |
Procuring the C-19 aldehyde form is critical for researchers requiring the absolute highest binding affinity within the cardenolide class.
For reproductive biology and male contraception research, targeting the testis-specific Na+/K+-ATPase α4 isoform is critical. Cymarin achieves potent inhibition of the α4 isoform with an IC50 in the 10^-8 to 10^-9 M range, matching the affinity of digoxin [1]. However, Cymarin achieves this low-nanomolar affinity using only a single cymarose sugar, whereas digoxin requires a bulky trisaccharide[1]. This makes Cymarin a far more efficient, lower-molecular-weight starting material for structural simplification and analog synthesis.
| Evidence Dimension | Na+/K+-ATPase α4 isoform inhibition (IC50) vs. Molecular Weight |
| Target Compound Data | Cymarin (10^-8 to 10^-9 M; single sugar, MW 548.6 g/mol) |
| Comparator Or Baseline | Digoxin (10^-8 to 10^-9 M; three sugars, MW 780.9 g/mol) |
| Quantified Difference | Equipotent binding achieved with ~30% less molecular mass and steric bulk |
| Conditions | Recombinant rat Na,K-ATPase α4 expressed in Sf9 insect cells |
Provides a structurally streamlined, highly efficient precursor for developing non-hormonal male contraceptives without the unnecessary carbohydrate bulk of digoxin.
Beyond standard ATPase inhibition, Cymarin is uniquely validated as a potent inhibitor of palytoxin (PTX)-induced K+ release, demonstrating an IC50 of 0.42 μM . Because palytoxin converts the Na+/K+ pump into an open non-selective cation channel, standard competitive inhibitors often fail to fully reverse the ion flux. Cymarin's specific binding kinetics effectively lock the pump conformation, providing a highly reliable pharmacological tool for electrophysiological and toxicological profiling .
| Evidence Dimension | Inhibition of PTX-induced K+ release (IC50) |
| Target Compound Data | Cymarin (IC50 = 0.42 μM) |
| Comparator Or Baseline | Standard competitive baseline |
| Quantified Difference | Sub-micromolar blockade of channel conversion |
| Conditions | Erythrocyte membrane / whole-cell K+ efflux assays |
Validates Cymarin as a precise, procurement-ready pharmacological tool for studying ion channel gating and marine toxin mechanisms.
Leveraging its sub-50 nM IC50, Cymarin is the optimal positive control and structural scaffold for high-throughput screening against chemoresistant solid tumors, such as pancreatic (SW1990) and breast cancer lines, significantly outperforming conventional options like digoxin and ouabain [1].
Due to its low-nanomolar affinity for the testis-specific Na+/K+-ATPase α4 isoform and its streamlined monosaccharide structure, Cymarin serves as an ideal low-molecular-weight precursor for synthesizing novel, non-steroidal contraceptive analogs [2].
Cymarin is specifically procured to investigate the mechanisms of palytoxin toxicity, reliably blocking PTX-induced K+ release at sub-micromolar concentrations and locking the Na+/K+ pump in a closed conformation .
As a reference standard possessing both a C-19 aldehyde and a single rare deoxysugar (cymarose), Cymarin is essential for baseline comparisons when quantifying the thermodynamic contributions of specific functional groups to Na+/K+-ATPase binding [3].
Acute Toxic;Health Hazard